molecular formula C28H21N3O2S B2804829 (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile CAS No. 900134-23-8

(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile

Cat. No.: B2804829
CAS No.: 900134-23-8
M. Wt: 463.56
InChI Key: GEKLLKZHXSSATN-SLMZUGIISA-N
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Description

(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is a complex organic compound that features a combination of indole, thiazolidine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(1H-indol-3-yl)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile
  • (Z)-3-(1H-indol-3-yl)-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile

Uniqueness

The uniqueness of (Z)-3-(1H-indol-3-yl)-2-(5-(3-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxopropanenitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

(2Z)-3-(1H-indol-3-yl)-2-[5-[(3-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2S/c1-18-8-7-9-19(14-18)15-25-27(33)31(20-10-3-2-4-11-20)28(34-25)22(16-29)26(32)23-17-30-24-13-6-5-12-21(23)24/h2-14,17,25,30H,15H2,1H3/b28-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKLLKZHXSSATN-SLMZUGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)C3=CNC4=CC=CC=C43)S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)C3=CNC4=CC=CC=C43)/S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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